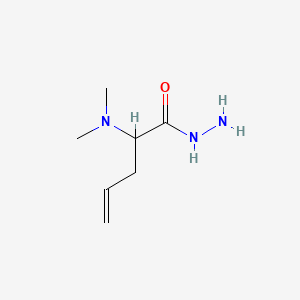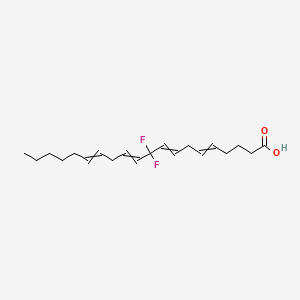
10,10-difluoroicosa-5,8,11,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid is a synthetic compound characterized by the presence of fluorine atoms at the 10th carbon position of an icosatetraenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-difluoroicosa-5,8,11,14-tetraenoic acid typically involves the introduction of fluorine atoms into an icosatetraenoic acid precursor. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination. The reaction conditions often require the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure conditions to ensure selective fluorination at the desired carbon positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy or keto derivatives, while reduction can produce saturated fatty acids.
Aplicaciones Científicas De Investigación
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on the reactivity and stability of polyunsaturated fatty acids.
Biology: Investigated for its potential role in modulating biological pathways involving fatty acids.
Medicine: Explored for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 10,10-difluoroicosa-5,8,11,14-tetraenoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with enzymes and receptors. This can lead to modulation of metabolic pathways, such as those involving lipoxygenases and cyclooxygenases, which are key enzymes in the metabolism of polyunsaturated fatty acids.
Comparación Con Compuestos Similares
Similar Compounds
Arachidonic Acid: A naturally occurring icosatetraenoic acid with double bonds at positions 5, 8, 11, and 14.
Eicosapentaenoic Acid: An omega-3 fatty acid with five double bonds, commonly found in fish oil.
Docosahexaenoic Acid: An omega-3 fatty acid with six double bonds, also found in fish oil.
Uniqueness
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H30F2O2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
10,10-difluoroicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30F2O2/c1-2-3-4-5-6-8-11-14-17-20(21,22)18-15-12-9-7-10-13-16-19(23)24/h6-9,14-15,17-18H,2-5,10-13,16H2,1H3,(H,23,24) |
Clave InChI |
GCPGXCVCWYWJAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



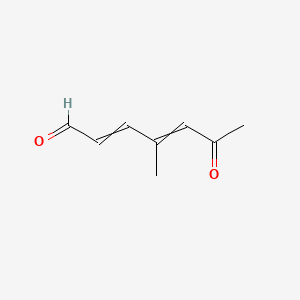
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
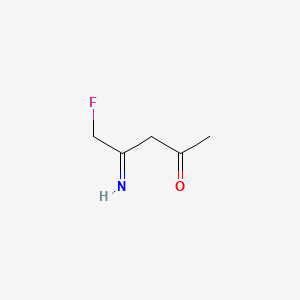
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)


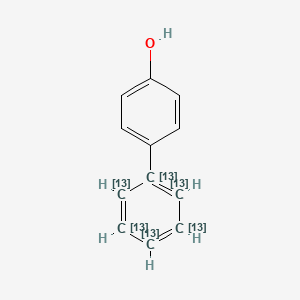
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
